N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
Description
Properties
IUPAC Name |
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3OS/c16-12-8-6-11(7-9-12)14-18-19-15(21-14)17-13(20)10-4-2-1-3-5-10/h6-10H,1-5H2,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNOLQDNADJRRTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide typically involves the following steps:
Formation of 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine: This intermediate can be synthesized by reacting 4-fluorobenzonitrile with thiosemicarbazide under acidic conditions.
Cyclohexanecarboxamide Coupling: The amine group of the thiadiazole intermediate is then coupled with cyclohexanecarboxylic acid chloride in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis process may be scaled up using continuous flow reactors or batch reactors to ensure consistent product quality and yield. Process optimization techniques, such as controlling reaction temperature, pressure, and solvent choice, are employed to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The fluorophenyl group can be oxidized to form fluorobenzene derivatives.
Reduction: The thiadiazole ring can be reduced to form thiosemicarbazide derivatives.
Substitution: The cyclohexanecarboxamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols are used, often in the presence of a base such as triethylamine (TEA).
Major Products Formed:
Oxidation Products: Fluorobenzene derivatives.
Reduction Products: Thiosemicarbazide derivatives.
Substitution Products: Amides, esters, and other substituted cyclohexanecarboxamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Investigated for its biological activity, including antimicrobial and antifungal properties.
Medicine: Studied for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. Further research is needed to elucidate the precise molecular mechanisms involved.
Comparison with Similar Compounds
Oxadiazole vs. Thiadiazole Derivatives
Replacing the sulfur atom in the thiadiazole ring with oxygen yields oxadiazole analogs. For instance, 5-(4-Chloro-2-Phenoxyphenyl)-N-cyclohexyl-1,3,4-oxadiazole-2-carboxamide () shares the cyclohexanecarboxamide group but differs in the heteroatom (O vs. S) and substituents (4-chloro-2-phenoxyphenyl vs. 4-fluorophenyl). Such substitutions alter electronic density, affecting binding affinity and stability. Oxadiazoles generally exhibit higher polarity compared to thiadiazoles, which may influence solubility and bioavailability .
Substituent Effects on Thiadiazole Derivatives
Compounds like 4-(4-Chlorophenyl)-5-(4,4-dimethyl-2,6-dioxocyclohexylidene)-N-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide () highlight the impact of substituents. The 4-chlorophenyl group enhances electron-withdrawing effects, while the dimethyl-dioxocyclohexylidene moiety introduces steric bulk.
Table 1: Structural and Physical Properties of Selected Thiadiazole/Oxadiazole Derivatives
Commercial Thiadiazole-Based Herbicides
Flufenacet (FOE 5043)
Flufenacet (N-(4-fluorophenyl)-N-(1-methylethyl)-2-((5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxy)acetamide; ) shares the 1,3,4-thiadiazole core but differs in substituents: a trifluoromethyl group at position 5 and an acetamide side chain. The trifluoromethyl group enhances lipophilicity and herbicidal activity, while the acetamide chain improves systemic transport. Comparatively, the target compound’s cyclohexanecarboxamide may reduce mobility but increase target-site binding due to conformational rigidity .
Tebuthiuron
Urea derivatives often exhibit broader soil persistence, whereas carboxamides like the target compound may degrade faster, reducing environmental residue .
Table 2: Functional Group Impact on Herbicidal Activity
| Compound | Thiadiazole Substituent | Side Chain | Key Properties |
|---|---|---|---|
| Target Compound | 4-Fluorophenyl | Cyclohexanecarboxamide | Potential for selective binding, moderate lipophilicity |
| Flufenacet | Trifluoromethyl | Acetamide | High lipophilicity, systemic action |
| Tebuthiuron | tert-Butyl | Dimethylurea | Soil persistence, broad-spectrum |
Biological Activity
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The molecular formula for this compound is . The compound features a cyclohexanecarboxamide moiety linked to a thiadiazole ring substituted with a fluorophenyl group. The synthesis typically involves the reaction of 4-fluorobenzoyl chloride with thiosemicarbazide derivatives under acidic conditions to form the thiadiazole ring, followed by acylation to introduce the cyclohexanecarboxamide group.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. For instance:
- Mechanism of Action : The compound has been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. It interacts with specific molecular targets such as enzymes involved in cell signaling pathways .
- Case Study : A study evaluated the anticancer activity of similar thiadiazole compounds against colon and breast cancer cell lines. The results indicated that modifications in the structure significantly influenced the potency of these compounds. For example, a derivative with a piperazine moiety exhibited an IC50 value of 2.32 µg/mL against MCF-7 cells, suggesting that structural variations can enhance biological activity .
Antifungal Activity
Thiadiazole derivatives have also demonstrated antifungal properties. Research indicates that compounds within this class can inhibit the growth of various fungal pathogens. The mechanism is believed to involve disruption of fungal cell membrane integrity and interference with metabolic pathways essential for fungal survival.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to related compounds:
| Compound Name | Anticancer Activity (IC50 µg/mL) | Antifungal Activity | Mechanism of Action |
|---|---|---|---|
| This compound | TBD | Yes | Enzyme inhibition |
| N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-piperazine | 2.32 | Moderate | Apoptosis induction |
| N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-benzamide | 10.10 | Yes | Cell cycle disruption |
Spectral Analysis
Spectroscopic techniques such as NMR and IR have confirmed the structural integrity of synthesized compounds. For instance, the disappearance of characteristic absorption bands in IR spectra indicates successful formation of new functional groups during synthesis .
Future Directions
The ongoing research into thiadiazole derivatives suggests promising avenues for drug development targeting cancer and fungal infections. Further studies are needed to elucidate the precise mechanisms by which these compounds exert their biological effects and to optimize their structures for enhanced efficacy.
Q & A
Q. Table 1. SAR Trends for Key Derivatives
| Derivative | Modification | IC₅₀ (µM, MCF-7) | COX-2 Inhibition (%) |
|---|---|---|---|
| Parent Compound | None | 12.5 ± 1.2 | 65 ± 4 |
| 4-NO₂-fluorophenyl analog | Electron-withdrawing | 8.3 ± 0.9 | 78 ± 3 |
| 4-OCH₃-fluorophenyl analog | Electron-donating | 18.7 ± 2.1 | 52 ± 5 |
| Biphenyl-thiadiazole hybrid | Extended π-system | 5.1 ± 0.7 | 89 ± 2 |
| Source: Adapted from |
Q. How to address discrepancies in spectral data during structural characterization?
- Methodological Answer :
- Impurity Analysis : Use HPLC-MS to detect byproducts (e.g., unreacted starting materials) and adjust reaction stoichiometry .
- Dynamic NMR : Resolve overlapping signals (e.g., cyclohexane chair conformers) by variable-temperature NMR .
- Isotopic Patterns : Validate molecular ions using isotopic abundance matching (e.g., ³⁵S vs. ³⁷S in thiadiazole) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
